![molecular formula C13H15N3O3S B4533637 ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate](/img/structure/B4533637.png)
ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate often involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives, showcasing the complexity and versatility of synthetic routes in producing imidazo[2,1-b]thiazole derivatives. For instance, ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives have been synthesized through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives or cyanoacrylate derivatives in specific reaction conditions (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate hydrogen bonding and supramolecular assemblies. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts have been characterized, showing associations via hydrogen-bonded dimers and quartets, which could imply similar structural intricacies in the target compound (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Chemical reactions involving ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate-like structures are multifaceted, with capabilities for undergoing a range of transformations. For instance, the synthesis of cyanomethyl derivatives of imidazo[2,1-b]thiazole has been explored, highlighting the reactive versatility of these compounds through processes like nitration, bromination, and acylation (Kutrov, Kovalenko, & Volovenko, 2008).
Physical Properties Analysis
The physical properties of such compounds can be inferred from related research on imidazo[2,1-b]thiazole derivatives, which are likely to possess unique spectral, thermal, and solubility characteristics due to their complex structure. Although specific details on the physical properties of ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate are not available, studies on similar compounds provide a basis for understanding its potential physical attributes.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are fundamental to understanding the utility and handling of ethyl 1-[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]cyclobutanecarboxylate. The compound's structure suggests it could participate in various chemical interactions, such as those observed in the synthesis and functionalization of imidazo[2,1-b]thiazole derivatives. These interactions often involve the formation of novel bonds and functional groups, indicating a broad spectrum of chemical behaviors (Mohamed, 2021).
properties
IUPAC Name |
ethyl 1-(imidazo[2,1-b][1,3]thiazole-6-carbonylamino)cyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-11(18)13(4-3-5-13)15-10(17)9-8-16-6-7-20-12(16)14-9/h6-8H,2-5H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLPZWBCMHKNDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)NC(=O)C2=CN3C=CSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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